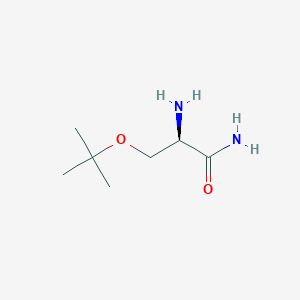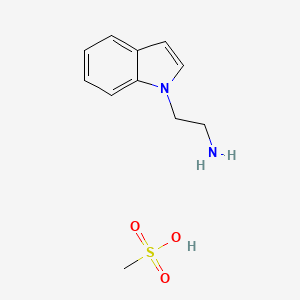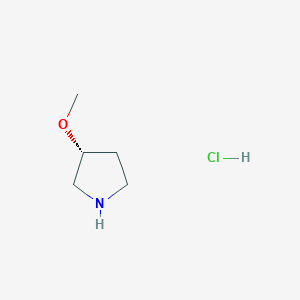
2-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine
Descripción general
Descripción
2-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine, also known as 3-Fluoro-2-trifluoromethylpyridine, is a heterocyclic organic compound with a chemical formula of C8H6F5N. It is a colorless liquid with a strong odor. It is a versatile compound that has been used in the synthesis of various organic molecules, such as pharmaceuticals and agrochemicals. It is also used as a precursor for other fluorinated compounds.
Mecanismo De Acción
The mechanism of action of 2-(3-Fluorophenyl)-3-(trifluoromethyl)pyridinerifluoromethylpyridine is not fully understood. It is believed that the compound acts as a nucleophile, attacking electrophilic centers in organic molecules. It is also believed that the compound can form hydrogen bonds with other molecules, increasing its reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Fluorophenyl)-3-(trifluoromethyl)pyridinerifluoromethylpyridine are not fully understood. It is believed that the compound can interact with various enzymes and receptors in the body, altering their activity. It is also believed that the compound can interact with DNA, potentially leading to mutations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-Fluorophenyl)-3-(trifluoromethyl)pyridinerifluoromethylpyridine has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize, making it a useful starting material for organic synthesis. Another advantage is that the compound is relatively stable, allowing it to be stored for extended periods of time. However, the compound is also toxic and can be irritating to the eyes and skin, so proper safety precautions must be taken when handling it. Additionally, the compound is volatile, so it should be stored in a tightly sealed container.
Direcciones Futuras
There are several potential future directions for the use of 2-(3-Fluorophenyl)-3-(trifluoromethyl)pyridinerifluoromethylpyridine. One potential direction is the development of new synthetic methods for the synthesis of fluorinated molecules. Another potential direction is the development of new catalysts for organic synthesis. Additionally, the compound could be used as a reagent for the synthesis of novel polymers. Finally, the compound could be used as a starting material for the synthesis of new pharmaceuticals or agrochemicals.
Aplicaciones Científicas De Investigación
2-(3-Fluorophenyl)-3-(trifluoromethyl)pyridinerifluoromethylpyridine has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of fluorinated molecules, such as pharmaceuticals, agrochemicals, and materials. It has also been used as a catalyst for the synthesis of other organic compounds, such as amino acids and peptides. Additionally, it has been used as a reagent for the synthesis of fluorinated polymers.
Propiedades
IUPAC Name |
2-(3-fluorophenyl)-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4N/c13-9-4-1-3-8(7-9)11-10(12(14,15)16)5-2-6-17-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOAHEFBJJEWDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CC=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301248907 | |
| Record name | 2-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301248907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine | |
CAS RN |
1214368-80-5 | |
| Record name | 2-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214368-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301248907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene](/img/structure/B1388489.png)

![5-(4-pyrimidinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B1388492.png)




